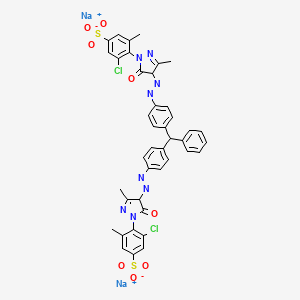
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole is a chemical compound with the molecular formula C10H8Br3O2. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The presence of bromine atoms in its structure makes it a halogenated compound, which can exhibit unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole followed by the introduction of the 1,2-dibromopropyl group. One common method is as follows:
Bromination of 1,3-benzodioxole: This step involves the reaction of 1,3-benzodioxole with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce a bromine atom at the 5-position.
Introduction of 1,2-dibromopropyl group: The brominated intermediate is then reacted with 1,2-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction reactions can be used to remove bromine atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated compounds and their biological activities.
Medicine: Research into its potential pharmacological properties and its use as a precursor in drug synthesis.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole depends on its specific application. In general, the presence of bromine atoms can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-6-(2-bromo-1-isopentyloxy-propyl)-benzo[1,3]dioxole
- 5-Bromo-6-(1,2-dibromoethyl)-1,3-benzodioxole
- 5-Bromo-6-(1,2-dibromobutyl)-1,3-benzodioxole
Uniqueness
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of the 1,2-dibromopropyl group. This structural feature can impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
5460-62-8 |
|---|---|
Fórmula molecular |
C10H9Br3O2 |
Peso molecular |
400.89 g/mol |
Nombre IUPAC |
5-bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H9Br3O2/c1-5(11)10(13)6-2-8-9(3-7(6)12)15-4-14-8/h2-3,5,10H,4H2,1H3 |
Clave InChI |
MFEODABNHHTKKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC2=C(C=C1Br)OCO2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)

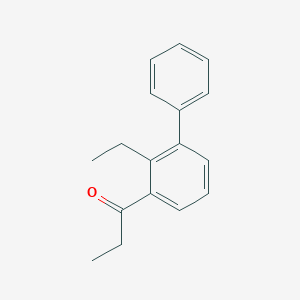
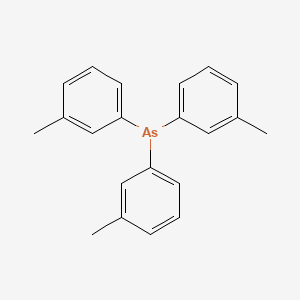

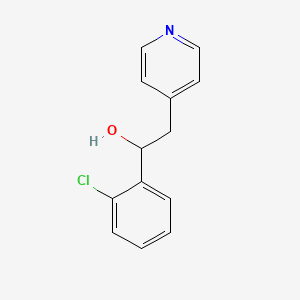
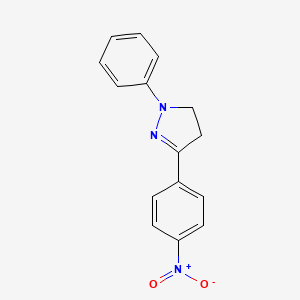
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
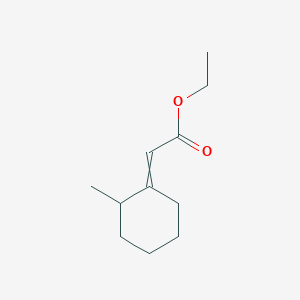
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)



